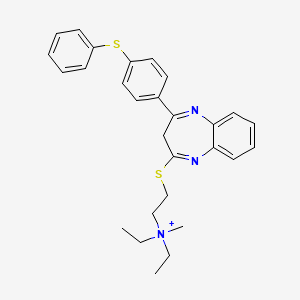

Tibezonium

説明

Nuclear Magnetic Resonance Spectral Analysis

¹H NMR spectra (300 MHz, DMSO-d₆) reveal distinct environments:

- Aromatic protons : Resonances at δ 6.5–8.2 ppm (10H, benzodiazepine and phenylthio groups).

- Ethyl groups : Triplets for N-CH₂CH₃ at δ 1.2–1.5 ppm and δ 3.3–3.7 ppm.

- Methylene bridges : Multiplets at δ 4.1–4.5 ppm (SCH₂CH₂N⁺).

¹³C NMR data (75 MHz) show carbonyl carbons (C=N) at δ 165–170 ppm and aryl carbons at δ 120–140 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of the cation ([M]⁺ = m/z 474.7) exhibits key fragments:

Infrared and Ultraviolet-Visible Spectral Features

IR spectroscopy (ATR-FTIR, 4000–600 cm⁻¹):

UV-Vis (methanol, λmax):

- 280 nm : π→π* transitions in benzodiazepine.

- 320 nm : Charge-transfer complexes with iodide counterion.

Computational Chemistry Studies

Molecular Orbital Analysis and Electron Density Mapping

Density functional theory (DFT/B3LYP/6-31G(d,p)) calculations predict:

Conformational Stability via Molecular Dynamics Simulations

Explicit-solvent MD (300 K, 100 ns) reveals:

- Rotational barriers : 8–12 kcal/mol for S-CH₂CH₂-N⁺ dihedrals.

- Aggregation propensity : Driven by cation-π interactions between aryl groups.

| Simulation Parameter | Value |

|---|---|

| Force Field | AMBER ff14SB |

| Solvation Model | TIP3P water |

| Dominant Conformer | Folded benzodiazepine |

特性

CAS番号 |

54663-44-4 |

|---|---|

分子式 |

C28H32N3S2+ |

分子量 |

474.7 g/mol |

IUPAC名 |

diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium |

InChI |

InChI=1S/C28H32N3S2/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23/h6-18H,4-5,19-21H2,1-3H3/q+1 |

InChIキー |

MAJFXTGRPADJLU-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4 |

正規SMILES |

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4 |

同義語 |

2-methyldiethylaminoethyl-4-p-phenylthiophenyl-3H- (1,5)benzodiazepine iodide Maxoral Rec 15-0691 thiabenzonium iodide tibenzonium iodide tibezonium |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tibezonium iodide involves the reaction of N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][1,4]diazepin-4-ylthio)ethanaminium with iodide. The reaction typically occurs under controlled conditions to ensure the formation of the desired quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

化学反応の分析

Types of Reactions

Tibezonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound iodide into its reduced forms.

Substitution: The iodide ion in this compound iodide can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of silver nitrate to replace the iodide ion with other anions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .

科学的研究の応用

Antimicrobial Activity

Tibezonium iodide exhibits significant antimicrobial activity , making it a valuable agent in treating oral infections. It has been shown to be particularly effective against:

- Streptococcus species

- Diplococcus species

- Corynebacterium species

These bacteria are commonly associated with oropharyngeal diseases. The drug's effectiveness is influenced by pH levels, with increased activity noted at pH 8.0-8.5 against certain strains such as Staphylococcus aureus and Streptococcus pyogenes .

Treatment of Oral Conditions

This compound iodide is primarily used for:

- Sore throat

- Pharyngitis

- Minor throat irritations

- Gingival inflammation

- Dental plaque

Clinical studies have demonstrated its efficacy in reducing bacterial counts in saliva and improving symptoms in patients with conditions like marginal paradentitis and piorrhoic paradontosis. In one study, 73.5% of patients showed satisfactory results when treated with tablets containing this compound, while 77% of those using gum formulations experienced similar outcomes .

Formulation Innovations

Recent advancements in drug formulation have focused on enhancing the delivery and efficacy of this compound. Notably, the development of mucoadhesive buccal tablets has been explored to improve local drug concentration and prolong therapeutic effects. These formulations often combine this compound with other agents like lignocaine hydrochloride to enhance analgesic effects while maintaining antimicrobial action .

Case Studies and Clinical Trials

- Antibacterial Efficacy : A double-blind crossover study involving volunteers demonstrated that this compound significantly reduced bacterial counts in saliva before and after administration .

- Mucoadhesive Delivery Systems : Research has indicated that mucoadhesive polymers can improve the sustained release of this compound when combined with other drugs like metformin and sitagliptin, showcasing its versatility in various therapeutic contexts .

- High-Performance Liquid Chromatography (HPLC) Validation : A validated HPLC method for simultaneous determination of this compound iodide and lignocaine hydrochloride showed high accuracy and specificity, supporting its use in clinical settings .

Table 1: Antimicrobial Activity of this compound Iodide

| Bacterial Strain | Activity Level | pH Dependency |

|---|---|---|

| Streptococcus spp. | High | Yes |

| Diplococcus spp. | Moderate | Yes |

| Corynebacterium spp. | Moderate | Yes |

Table 2: Clinical Efficacy of this compound Iodide

| Condition | Treatment Form | Patient Satisfaction (%) |

|---|---|---|

| Marginal Paradentitis | Tablets | 73.5 |

| Alveolitis | Gum | 77 |

作用機序

Tibezonium iodide exerts its effects through selective antibacterial activity. It targets and eliminates disease-causing bacteria in the mouth, nose, and throat, such as Streptococci, Staphylococci, Diplococci, and Corynebacteria. The compound’s lipophilic quaternary ammonium cation disrupts bacterial cell membranes, leading to cell lysis and death .

類似化合物との比較

Comparison with Lignocaine Hydrochloride

Lignocaine hydrochloride (LGN), a widely used local anesthetic, is often combined with tibezonium iodide in mucoadhesive buccal formulations for synergistic pain relief and infection control . Key differences include:

| Parameter | This compound Iodide | Lignocaine Hydrochloride |

|---|---|---|

| Primary Use | Antiseptic + Anesthetic | Anesthetic only |

| Analytical Sensitivity | LOD: 0.012 µg/mL; LOQ: 0.037 µg/mL | LOD: 0.115 µg/mL; LOQ: 0.384 µg/mL |

| AGREE Greenness Score | 0.83 (eco-friendly method) | Not reported |

| Salivary Cmax | 9.97 µg/mL at 2 hours | 8.69 µg/mL at 6 hours |

This compound’s dual functionality and superior sensitivity make it advantageous in formulations requiring both antimicrobial and anesthetic action. However, LGN remains preferred for rapid-onset anesthesia due to its shorter retention time (2.33 min vs. 4.20 min for this compound in HPLC) .

Comparison with Benzocaine

Benzocaine, another local anesthetic, is co-formulated with this compound iodide in agarose-carbopol buccal gels. Key contrasts:

| Parameter | This compound Iodide | Benzocaine |

|---|---|---|

| Mechanism | Antiseptic + Anesthetic | Anesthetic only |

| Drug Release (8 hours) | >98% with F10 formulation | >98% with F10 formulation |

| Mucoadhesion | Enhanced by carbopol blends | Dependent on base polymer |

| Salivary Pharmacokinetics | Cmax: 9.97 µg/mL (2 hours) | Cmax: 8.69 µg/mL (6 hours) |

Both drugs achieve near-complete release in optimized gels, but this compound’s earlier peak concentration suggests faster mucosal penetration . Its antiseptic properties further reduce reliance on adjunct antimicrobials.

Comparison with Other Antiseptics

This compound iodide belongs to the A01AB class alongside chlorhexidine (A01AB03) and benzoxonium chloride (A01AB14). Key distinctions:

| Compound | Mechanism | Clinical Advantages | Limitations |

|---|---|---|---|

| This compound Iodide | Dual antiseptic + anesthetic | Reduces polymedication; mucosal retention | Potential iodine sensitivity |

| Chlorhexidine | Broad-spectrum antiseptic | Long-lasting activity | Bitter taste; no analgesic effect |

| Benzoxonium Chloride | Quaternary ammonium antiseptic | Low toxicity | Narrower antimicrobial spectrum |

This compound’s combination of antiseptic and anesthetic actions positions it uniquely for symptomatic relief in infected oral lesions, unlike chlorhexidine or benzoxonium, which lack analgesic properties .

Structural and Functional Similarities

As a quaternary ammonium compound, this compound iodide shares structural parallels with benzoxonium chloride and domiphen bromide, which also possess cationic surfactant properties for microbial membrane disruption . However, its iodine moiety enhances antiseptic efficacy against gram-positive and gram-negative bacteria compared to non-halogenated analogs. Functionally, it mirrors combinations like LGN-chlorhexidine but integrates both roles into a single molecule .

Pharmacokinetic and Pharmacodynamic Profiles

- Mucoadhesive Retention : this compound’s formulation in agarose-carbopol gels ensures >8 hours of mucosal contact, outperforming traditional rinses .

- Synergistic Combinations : Co-administration with LGN or benzocaine enhances therapeutic breadth without compromising stability (f2 similarity score >90 post-storage) .

- Eco-Friendly Analysis : HPLC methods for this compound exhibit lower environmental impact (AGREE score 0.83) due to reduced solvent waste compared to LGN-focused protocols .

生物活性

Tibezonium, specifically in its iodide form (this compound iodide), is a quaternary ammonium compound that has garnered attention for its antimicrobial properties and therapeutic applications in oral health. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and relevant case studies.

Overview of this compound

This compound iodide is primarily used as an antiseptic and local anesthetic, particularly effective in treating oropharyngeal diseases. Its mechanism of action involves disrupting the cell membranes of pathogenic microorganisms, leading to their inhibition or death. This compound is commonly found in oral care products such as mouthwashes and lozenges.

Efficacy Against Pathogens

Research indicates that this compound is particularly effective against several bacterial strains responsible for oropharyngeal infections. Notable findings include:

- Active against :

- Streptococcus pyogenes

- Corynebacterium species

- Diplococcus species

The antimicrobial activity of this compound is influenced by pH levels, with optimal effectiveness observed at pH 8.0-8.5. Additionally, the presence of horse serum can slightly reduce its antimicrobial properties, though it remains unaffected by saliva from smokers or non-smokers .

The antimicrobial mechanism involves:

- Disruption of cell membranes : this compound interacts with microbial cell membranes, compromising their integrity.

- Biochemical pathways : The compound's lipophilic nature allows it to diffuse across membranes, affecting various cellular processes within pathogens.

Clinical Applications

- Oral Health Products : this compound iodide is incorporated into buccal lozenges designed to alleviate sore throat symptoms. When combined with lignocaine hydrochloride, it enhances therapeutic effects by maintaining higher local concentrations in saliva .

- Comparative Studies : A study validated a novel RP-HPLC method for simultaneous determination of this compound and lignocaine in saliva, demonstrating its effectiveness in clinical settings .

Table 1: Antimicrobial Activity of this compound Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Streptococcus pyogenes | 0.5 µg/mL | High susceptibility |

| Corynebacterium | 1 µg/mL | Moderate susceptibility |

| Diplococcus | 0.75 µg/mL | Variable susceptibility |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Local (site-specific) |

| Retention time (HPLC) | 4.20 ± 0.28 min |

| LOD (Limit of Detection) | 0.012 µg/mL |

| LOQ (Limit of Quantification) | 0.037 µg/mL |

Q & A

Q. Table 1: Comparative Efficacy of this compound Analogues

| Compound | Target Affinity (Kd, nM) | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 8.2 ± 1.3 | 0.45 | 6.7 |

| Analog A | 22.1 ± 4.7 | 1.2 | 2.1 |

| Analog B | 15.6 ± 3.1 | 0.08 | 9.8 |

Q. Table 2: Common Pitfalls in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。